5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and the other on the pyrazole ring, as well as a nitrile group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atoms and the nitrile group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea: Another compound with similar structural features but different functional groups.
5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile: A closely related compound with a single chlorine atom on the pyrazole ring.
1-(2-Chlorophenyl)-3-(4-chlorophenyl)thiourea: Similar to the urea derivative but with a sulfur atom replacing the oxygen.
Uniqueness
5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the specific arrangement of its chlorine atoms and nitrile group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-1-(2-chlorophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-3-1-2-4-9(8)15-10(12)7(5-13)6-14-15/h1-4,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAJCPADUPGRNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543225 |
Source
|
Record name | 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102996-34-9 |
Source
|
Record name | 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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